molecular formula C10H17Cl2N3 B599810 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride CAS No. 104395-87-1

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride

Cat. No.: B599810
CAS No.: 104395-87-1
M. Wt: 250.167
InChI Key: UNWFVJCJELWPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-pyrrolidin-2-yl)-pyridin-2-ylamine dihydrochloride is a versatile chemical intermediate of significant interest in synthetic organic and medicinal chemistry research. This compound features a fused pyridine and pyrrolidine structure, a motif frequently explored in the development of novel heterocyclic compounds . Its molecular architecture makes it a valuable scaffold for constructing more complex molecules, particularly in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which are a prominent class of nitrogen-containing heterocycles studied for their potential biological activities . Researchers utilize this dihydrochloride salt in discovery chemistry programs to generate compound libraries for high-throughput screening and to investigate structure-activity relationships (SAR). The presence of the amine functional group provides a handle for further chemical modification, allowing for the creation of diverse amides, ureas, and other derivatives, or for its incorporation as a key component in larger molecular architectures. Its primary research value lies in its application as a building block for the discovery and optimization of new pharmacologically active agents, strictly for non-clinical laboratory investigations.

Properties

IUPAC Name

5-(1-methylpyrrolidin-2-yl)pyridin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8;;/h4-5,7,9H,2-3,6H2,1H3,(H2,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWFVJCJELWPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CN=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662961
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104395-87-1
Record name 5-(1-Methylpyrrolidin-2-yl)pyridin-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Methyl 6-Methylnicotinate with Vinylpyrrolidone

Methyl 6-methylnicotinate reacts with vinylpyrrolidone in toluene under reflux (110°C) with sodium tert-butoxide as a base. This step forms 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt as a solid precipitate.

Reaction Parameters :

ParameterValue
SolventToluene
Temperature110°C (reflux)
BaseSodium tert-butoxide
Reaction Time8 hours

Acidic Hydrolysis

The intermediate is treated with 36% hydrochloric acid at 88°C for 44 hours, cleaving the vinylpyrrolidone moiety and generating a ketone intermediate.

Reduction and Amination

Sodium dithionite reduces the ketone to a secondary amine, followed by pH adjustment to 11 using potassium hydroxide. This step introduces the primary amine group at the pyridine’s 2-position.

Optimization Insight :

  • Sodium dithionite’s stoichiometry (570 g per 583 g intermediate) ensures complete reduction.

  • Temperature control during reduction (75°C) prevents over-reduction or side reactions.

Conversion to Dihydrochloride Salt

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.

Procedure :

  • Dissolve the free base in anhydrous ethanol or THF.

  • Bubble dry HCl gas through the solution until precipitation is complete.

  • Filter and wash the precipitate with cold ether to yield the dihydrochloride salt.

Critical Factors :

  • Stoichiometry: Two equivalents of HCl are required to protonate both the pyridine and pyrrolidine nitrogen atoms.

  • Temperature: Maintain below 25°C to avoid decomposition.

Analytical Characterization

Spectral Data

  • ¹H NMR (DMSO-d6): Signals at δ 2.31 (s, 3H, CH₃), 3.75 (br s, 1H, NH), and aromatic protons between δ 7.15–8.35 confirm the structure.

  • HRMS : m/z 199.0901 [M + H]⁺ matches the molecular formula C₁₀H₁₅N₃.

Purity and Yield

  • The multi-step synthesis achieves ~64% yield after reduction and purification.

  • HPLC purity exceeds 98% when using optimized sodium dithionite concentrations.

Industrial-Scale Considerations

Solvent Selection

  • Toluene and DMF are preferred for their high boiling points and compatibility with strong bases.

  • Ethyl acetate and chloroform facilitate extractions without emulsification.

Hazard Mitigation

  • Sodium Hydride : Handle under inert atmosphere due to reactivity with moisture.

  • Hydrochloric Acid : Use corrosion-resistant equipment (e.g., glass-lined reactors) to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen atoms in the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides or other oxidized derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
  • Nicotine Related Compound C

Uniqueness

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride is unique due to its specific combination of pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, including medicinal chemistry and pharmacology.

Biological Activity

5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride, with the CAS number 104395-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17Cl2N3
  • Molecular Weight : 250.17 g/mol
  • Structure : The compound contains a pyridine ring substituted with a methyl-pyrrolidine moiety, which is crucial for its biological activity.

Research indicates that compounds similar to this compound often interact with various neurotransmitter receptors, particularly nicotinic acetylcholine receptors (nAChRs). These interactions can lead to significant pharmacological effects, including modulation of neurotransmitter release and potential applications in neurodegenerative diseases.

Biological Activity Overview

The biological activity of this compound has been explored in various studies:

  • Neuropharmacological Effects :
    • It shows promising activity as a ligand for α4β2-nAChRs, which are implicated in cognitive functions and the pathophysiology of disorders like Alzheimer's disease .
    • Compounds with similar structures have demonstrated selective binding affinities and functional modulation of these receptors, suggesting potential therapeutic uses in cognitive enhancement and neuroprotection.
  • Anticancer Activity :
    • Preliminary studies indicate that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against human leukemia cells .
    • The mechanism often involves inducing apoptosis and inhibiting cell proliferation through receptor-mediated pathways.
  • Antimicrobial Properties :
    • Some studies have reported antimicrobial activity against bacterial strains, suggesting that this compound could be a candidate for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
NeuropharmacologicalHigh affinity for α4β2-nAChRs
AnticancerCytotoxicity with IC50 values < 5 µM
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Detailed Research Findings

  • A study on related pyridine derivatives highlighted their ability to bind selectively to nAChRs, enhancing synaptic transmission and potentially improving cognitive functions in animal models .
  • Another investigation into the cytotoxic effects of similar compounds revealed that modifications at the pyridine ring significantly influenced their efficacy against cancer cell lines, indicating structure-activity relationships that could guide future drug design .
  • Antimicrobial evaluations showed that certain derivatives displayed significant zones of inhibition against pathogenic bacteria, supporting the potential use of these compounds as novel antimicrobial agents .

Q & A

Basic: What are the recommended synthetic routes for 5-(1-Methyl-pyrrolidin-2-YL)-pyridin-2-ylamine dihydrochloride, and how do reaction parameters influence yield?

Answer:
The synthesis typically involves coupling a pyridine derivative (e.g., 5-nitro-2-aminopyridine) with a pyrrolidine precursor, followed by reduction and dihydrochloride salt formation. Key steps include:

  • Nucleophilic substitution between a nitroaniline derivative and 1-methylpyrrolidine under reflux (e.g., ethanol, 80°C) .
  • Reduction of intermediates using agents like sodium borohydride or catalytic hydrogenation to yield the primary amine .
  • Salt formation via HCl treatment in anhydrous conditions to precipitate the dihydrochloride .
    Critical parameters:
  • Stoichiometry of reactants to minimize byproducts.
  • Temperature control during reduction to prevent over-reduction.
  • Solvent polarity for efficient crystallization.

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy (¹H/¹³C): Assigns proton environments (e.g., pyridine vs. pyrrolidine protons) and confirms stereochemistry .
  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities using reverse-phase C18 columns (ACN/water + 0.1% TFA) .
  • X-ray crystallography : Resolves absolute configuration if chiral centers are present .
  • Elemental analysis : Validates empirical formula (C₁₁H₁₈Cl₂N₃) .

Advanced: How can computational methods optimize synthesis and predict biological activity?

Answer:

  • Reaction path search (e.g., DFT calculations) identifies low-energy pathways for coupling steps, reducing trial-and-error experimentation .
  • Molecular docking : Screens against target proteins (e.g., kinases) to prioritize analogs with high binding affinity. Use AutoDock Vina with PyRx for virtual screening .
  • Pharmacophore modeling : Aligns structural features (amine, pyrrolidine) with known bioactive molecules to infer mechanism .

Advanced: How to resolve contradictions between in vitro potency and in vivo efficacy?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability via plasma stability assays (e.g., liver microsomes) and blood-brain barrier permeability (PAMPA) .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites affecting efficacy .
  • Dose-response refinement : Apply Hill equation modeling to align in vitro IC₅₀ with in vivo dosing regimens .

Advanced: What strategies improve stereochemical purity during scale-up?

Answer:

  • Chiral auxiliaries : Introduce temporary stereodirecting groups during pyrrolidine ring formation .
  • Asymmetric catalysis : Use Ru-BINAP catalysts for enantioselective hydrogenation .
  • Chiral HPLC : Separate diastereomers using amylose-based columns (e.g., Chiralpak IA) .

Basic: What are the compound’s key pharmacodynamic properties?

Answer:

  • Target engagement : Likely interacts with GPCRs or ion channels due to the pyrrolidine-amine motif .
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Solubility : Estimate logP (≈1.5) via shake-flask method; use co-solvents (DMSO/PEG) for in vivo formulations .

Advanced: How to design stability studies for hygroscopic hydrochloride salts?

Answer:

  • ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH) over 6 months with HPLC monitoring .
  • Dynamic vapor sorption (DVS) : Quantify moisture uptake to optimize storage conditions (desiccants, nitrogen purge) .
  • Degradation pathway mapping : Use forced degradation (heat, light, pH extremes) to identify vulnerable functional groups .

Advanced: What reactor designs enhance scalability of dihydrochloride synthesis?

Answer:

  • Continuous-flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., HCl addition) .
  • Microwave-assisted synthesis : Accelerate coupling steps (e.g., 30 min vs. 12 hr conventional) .
  • PAT (Process Analytical Technology) : Implement inline FTIR for real-time monitoring of intermediate formation .

Basic: How does structural variation (e.g., methyl-pyrrolidine) impact bioactivity?

Answer:

  • Methyl group effects : Enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Pyrrolidine vs. piperidine : Smaller ring size increases conformational rigidity, improving target selectivity .
  • Comparative SAR : Benchmark against analogs like 5-chloro-2-pyrrolidinylaniline dihydrochloride for potency trends .

Advanced: What statistical approaches validate reproducibility in biological assays?

Answer:

  • Design of Experiments (DoE) : Use central composite design to optimize assay conditions (pH, temperature) and minimize variability .
  • Bland-Altman analysis : Quantify inter-lab reproducibility for IC₅₀ values .
  • Meta-analysis : Aggregate data from multiple studies to identify outliers and confirm significance thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.